

Technical Support Center: Exotherm Management in Scale-Up

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Compound of Interest

Compound Name: 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 3792-04-9

Cat. No.: B1580719

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Status: Operational Operator: Senior Application Scientist Ticket ID: SC-EXO-9982 Subject: Comprehensive Guide to Managing Reaction Exotherms during Scale-Up

Mission Statement

Welcome to the Process Safety & Scale-Up Support Center. This guide addresses the critical thermal risks associated with scaling exothermic chemistries from the bench (mL) to the pilot/plant scale (L to

). Our goal is to transition your process from heat-generation limited (lab scale) to heat-removal limited (plant scale) without compromising safety or yield.

Module 1: Diagnostic & Characterization

"My reaction is getting hotter than predicted. How do I validate my safety margins?"

Core Concept: The Stoessel Criticality Framework

Before scaling, you must classify your reaction's thermal risk. We utilize the Stoessel Criticality Index, which compares four critical temperatures to determine the inherent safety of your process.

Key Definitions:

- (Process Temperature): The target operating temperature.[1]
- (Maximum Temperature of Synthesis Reaction): The temperature reached if cooling fails and all unreacted material consumes itself adiabatically.
- (Maximum Technical Temperature): The boiling point of the solvent or the trigger temperature of the safety valve.
- : The temperature at which the time to maximum rate () of a decomposition reaction is 24 hours.

Troubleshooting Protocol: Calculating

and

- Issue: User reports unexpected temperature spikes during dosing.
- Root Cause: Underestimation of adiabatic temperature rise () due to heat losses at small scale.

Step-by-Step Validation Protocol:

- Run RC1/Reaction Calorimetry: Perform the reaction in a heat-flow calorimeter under isothermal conditions.
- Integrate Heat Flow (): Calculate total energy released (in Joules).
- Calculate Specific Energy (): Divide by the mass of the reaction mass ().
- Determine

:

(Note: If specific heat capacity

is unknown, approximate as

for organic solvents, but measurement is preferred).

- Calculate

: Add

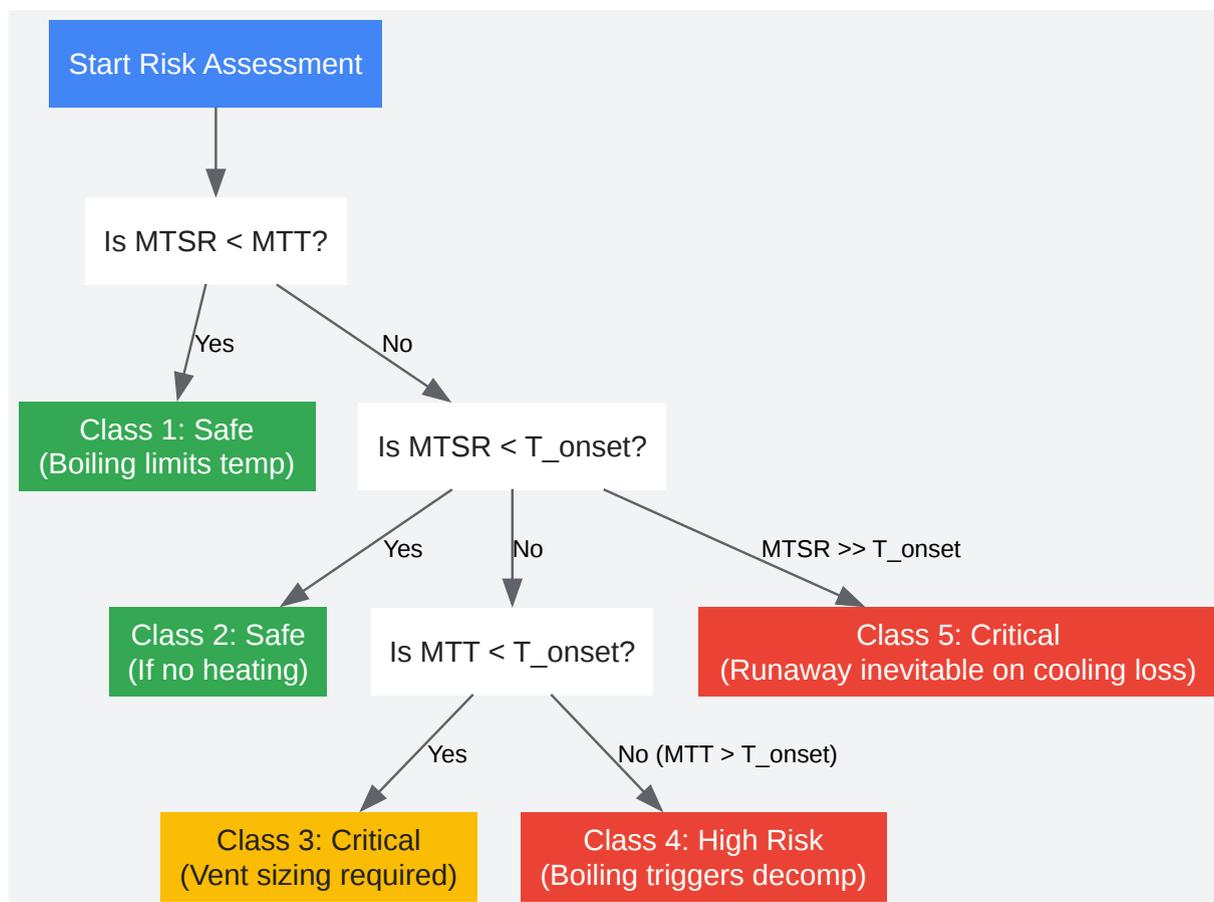
to your process temperature

.

- Compare: If

(decomposition onset), the process is critically unsafe without engineering controls.

Data Visualization: Stoessel Criticality Decision Tree This diagram guides you through the classification of your reaction's thermal risk.



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Figure 1: Decision logic for Stoessel Criticality Classes based on MTSR, MTT, and Decomposition Onset (

).

Module 2: Process Control & Engineering

"The reaction worked in the flask, but the reactor jacket is bottomed out and temperature is rising."

Core Concept: The Heat Transfer Gap

As you scale up, the Surface Area to Volume ratio (

) decreases drastically.

- 1 L Flask: High
 - . Heat removal is fast.
- 1000 L Reactor: Low
 - . Heat removal is the bottleneck.

Troubleshooting FAQ

Q: How do I know if my dosing rate is safe for the large reactor? A: You must calculate the Damköhler Number (

) to ensure the reaction is "Dosing Controlled" rather than "Accumulation Controlled."

- Target:
 - (Reaction rate is much faster than dosing rate).
- Risk: If
 - , unreacted reagent accumulates. If the reaction triggers later (e.g., induction period ends), all accumulated energy releases simultaneously—a thermal bomb.

Experimental Protocol: Measuring Accumulation

- Setup: Use a reaction calorimeter (RC1 or equivalent).
- Dose: Add reagent at the proposed plant rate (scaled down).
- Monitor: Plot
 - (heat of reaction) and
 - (heat equivalent of dosing) on the same time axis.
- Analyze:
 - If

curve perfectly tracks

, accumulation is 0%. Safe.

o If

lags behind

or continues after dosing stops, calculate the area under the lag curve. This is your Accumulated Energy (

).

- Mitigation: If accumulation > 15-20%, reduce dosing rate or increase temperature (to increase reaction rate constant

), provided

remains safe.

Comparative Data: Heat Transfer Coefficients (

)

| Parameter | 1 L Glass Flask | 20 L Jacket Reactor | 2,000 L Industrial Reactor | Impact |
|-------------------------------|-----------------|---------------------|----------------------------|--|
| Surface Area/Volume () | ~50 | ~25 | ~6 | Cooling capacity drops 8x. |
| Heat Transfer Coeff () () | 200 - 400 | 300 - 600 | 150 - 350 | Thick walls/fouling reduce |
| Specific Cooling Capacity () | > 100 | ~ 50 | 10 - 20 | CRITICAL: Large reactors cannot handle fast exotherms. |

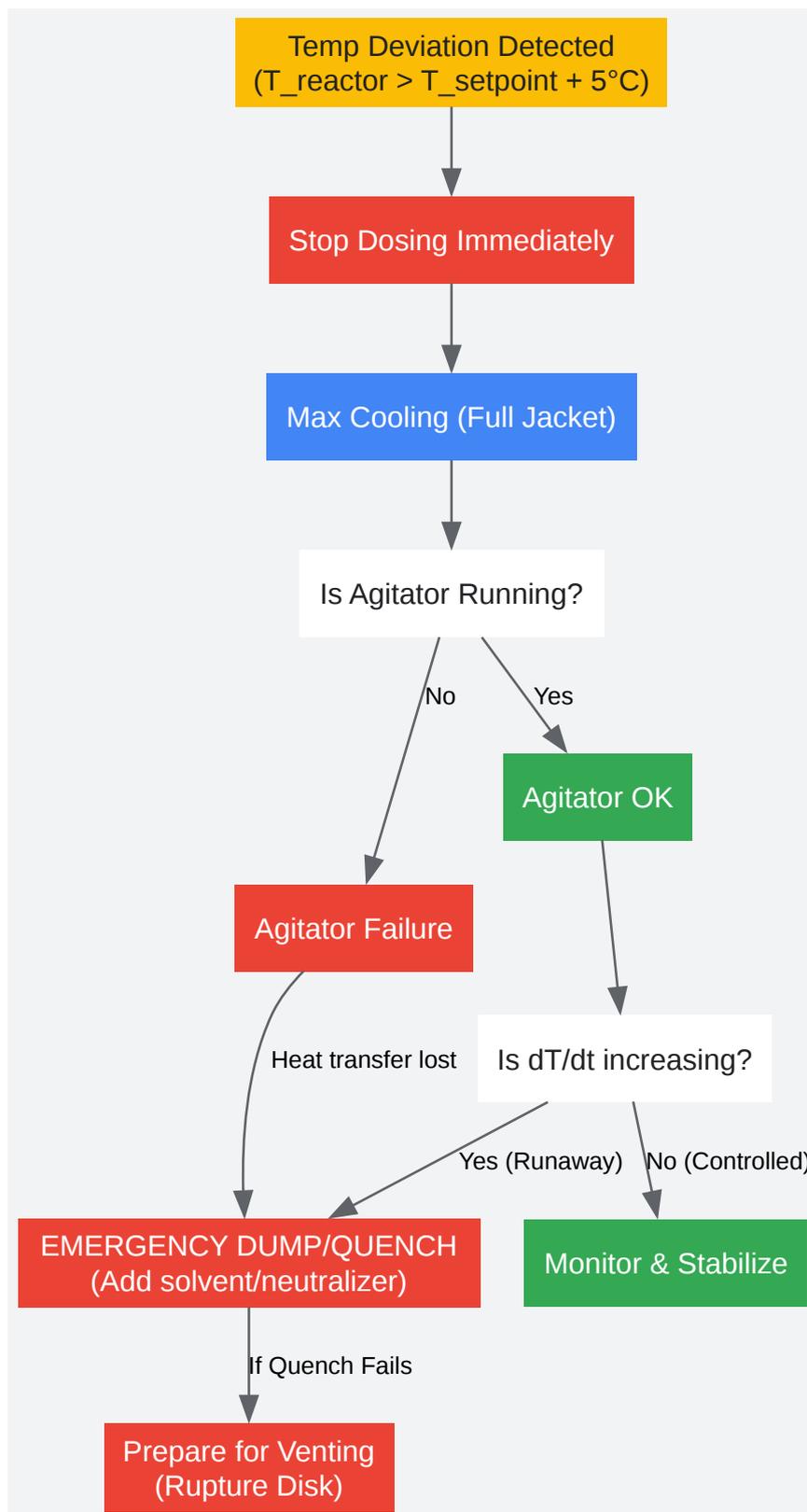
Module 3: Emergency Response & Mitigation

"We have a thermal runaway indication. What is the immediate logic?"

Core Directive: Do not rely on jacket cooling alone for a runaway. The response time of the jacket fluid loop is often slower than the exponential rise of an Arrhenius-driven runaway.

Visual Workflow: Runaway Response Logic This diagram illustrates the automated or manual decision path when a temperature deviation (

) is detected.



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Figure 2: Emergency response logic flow for detected thermal excursions.

FAQ: Emergency Quenching Q: When should I design a bottom-dump quench tank? A: If your reaction is Stoessel Class 4 or 5 and the

(Time to Maximum Rate) is less than 8 hours at process temperature.

- Protocol: The quench tank must contain a "kill solution" (e.g., water, cold solvent, or neutralizing base) with sufficient heat capacity () to instantly lower the reactor mass temperature below

References

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Sources

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